![molecular formula C20H20ClN3O4 B13811142 1,1,2,2-Tetradeuterio-2-[4-(3-ethynylanilino)-7-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride](/img/structure/B13811142.png)
1,1,2,2-Tetradeuterio-2-[4-(3-ethynylanilino)-7-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erlotinib hydrochloride is a medication primarily used to treat non-small cell lung cancer and pancreatic cancer. It is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR), which is involved in the regulation of cell growth and survival. Erlotinib hydrochloride is marketed under the trade name Tarceva .
Preparation Methods
Synthetic Routes and Reaction Conditions: Erlotinib hydrochloride is synthesized by treating erlotinib base with hydrochloric acid in solvents such as methanol or isopropanol. The process involves dissolving the erlotinib base in methanol and then adding a solution of hydrochloric acid in dry methanol or isopropanol .
Industrial Production Methods: The industrial production of erlotinib hydrochloride involves the preparation of stable crystalline forms, designated as Form-M, Form-N, and Form-P. These forms are prepared by treating erlotinib base in different solvents with hydrochloric acid. For example, Form-N is prepared by treating erlotinib base in isopropanol with isopropanolic hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions: Erlotinib hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Erlotinib hydrochloride can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline derivatives, while substitution reactions can yield various substituted quinazoline compounds .
Scientific Research Applications
Erlotinib hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of tyrosine kinase inhibitors and their interactions with EGFR.
Biology: Researchers use erlotinib hydrochloride to study cell signaling pathways and the role of EGFR in cell growth and survival.
Medicine: It is extensively used in clinical research for the treatment of non-small cell lung cancer and pancreatic cancer.
Mechanism of Action
Erlotinib hydrochloride works by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). It binds reversibly to the ATP-binding site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Gefitinib: Another EGFR tyrosine kinase inhibitor used to treat non-small cell lung cancer.
Afatinib: An irreversible EGFR inhibitor that also targets other members of the ErbB family.
Osimertinib: A third-generation EGFR inhibitor that is effective against T790M resistance mutations in non-small cell lung cancer.
Uniqueness of Erlotinib Hydrochloride: Erlotinib hydrochloride is unique in its reversible binding to the EGFR tyrosine kinase and its specific use in treating non-small cell lung cancer and pancreatic cancer. Its effectiveness in patients with EGFR mutations and its role in improving survival rates make it a valuable therapeutic agent .
Properties
Molecular Formula |
C20H20ClN3O4 |
|---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
1,1,2,2-tetradeuterio-2-[4-(3-ethynylanilino)-7-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride |
InChI |
InChI=1S/C20H19N3O4.ClH/c1-2-14-4-3-5-15(10-14)23-20-16-11-18(26-8-6-24)19(27-9-7-25)12-17(16)21-13-22-20;/h1,3-5,10-13,24-25H,6-9H2,(H,21,22,23);1H/i6D2,7D2,8D2,9D2; |
InChI Key |
CUXTVYBENQCZOP-OEVGSOSGSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OC([2H])([2H])C([2H])([2H])O)O.Cl |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCO)OCCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


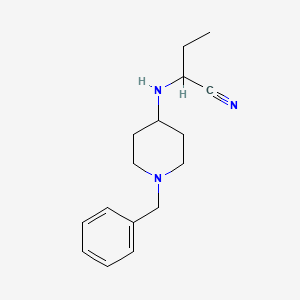

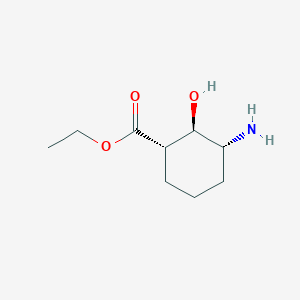
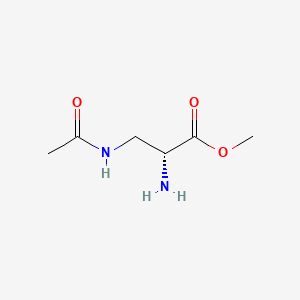

![dimethyl (2R,3aS,8bS)-4-acetyl-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B13811090.png)
![[1-(4-Chlorophenyl)-2-methylpropan-2-yl] 2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)butanoate](/img/structure/B13811094.png)
![7-Oxabicyclo[4.1.0]heptane-2-carboxylicacid,6-ethyl-1-methyl-5-oxo-,ethylester(9CI)](/img/structure/B13811096.png)
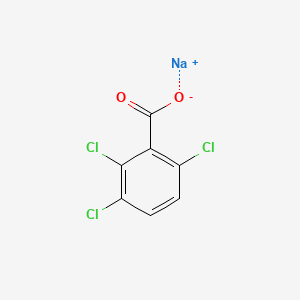


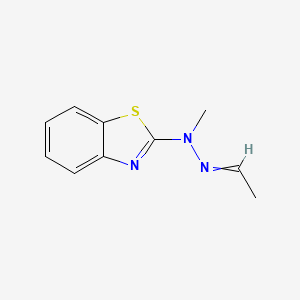

![4-Phenyl-1-propyl-3,5,8-trioxabicyclo[2.2.2]octane](/img/structure/B13811146.png)
